![molecular formula C6H8N2O3 B13804658 2,3,5-Piperazinetrione,6-ethyl-](/img/structure/B13804658.png)
2,3,5-Piperazinetrione,6-ethyl-
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Overview
Description
2,3,5-Piperazinetrione,6-ethyl- is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Piperazinetrione,6-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a diketone, followed by cyclization to form the piperazine ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2,3,5-Piperazinetrione,6-ethyl- may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions for cyclization. The process may also include purification steps such as crystallization or distillation to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Piperazinetrione,6-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2,3,5-Piperazinetrione,6-ethyl- has been investigated for its potential therapeutic effects. Its structure allows it to interact with biological targets effectively. For instance, studies have shown that derivatives of piperazine compounds can exhibit antimicrobial and antitumor activities. The modifications in the piperazine ring can enhance these biological activities, making them suitable candidates for drug development .
Case Studies:
- Antimicrobial Activity : Research has demonstrated that certain piperazine derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. These findings suggest a pathway for developing new antibiotics based on the structural framework of 2,3,5-Piperazinetrione,6-ethyl- .
- Antitumor Properties : Some studies indicate that piperazine derivatives can inhibit cancer cell proliferation by inducing apoptosis. This mechanism highlights the potential of 2,3,5-Piperazinetrione,6-ethyl- in cancer therapeutics .
Genetic Engineering
Pathway Engineering
The compound has applications in genetic engineering, particularly in metabolic pathway manipulation. It is utilized to enhance the production of desired metabolites in microbial systems by altering metabolic flux through key pathways such as glycolysis and the TCA cycle. This application is crucial for biotechnological advancements in producing pharmaceuticals and biofuels .
Case Studies:
- Enhanced Metabolic Production : In one study, engineered strains of yeast utilizing 2,3,5-Piperazinetrione,6-ethyl- showed increased yields of bioethanol due to optimized carbon substrate utilization .
- Recombinant Protein Production : The compound has been incorporated into protocols for recombinant protein expression systems to improve yield and reduce byproduct formation .
Materials Science
Hydrogel Applications
Recent advancements have explored the use of hydrogels incorporating 2,3,5-Piperazinetrione,6-ethyl- for biomedical applications. These hydrogels demonstrate excellent biocompatibility and can be engineered to release therapeutic agents in a controlled manner .
Case Studies:
- Drug Delivery Systems : Hydrogels formulated with this compound have been tested for their ability to deliver drugs in a sustained release manner. The results indicate improved efficacy and reduced side effects compared to traditional delivery methods .
- Tissue Engineering : The use of hydrogels containing 2,3,5-Piperazinetrione,6-ethyl- has shown promise in creating scaffolds for tissue engineering applications due to their tunable properties and support for cell viability .
Summary Table of Applications
Application Area | Specific Use Cases | Outcomes/Benefits |
---|---|---|
Medicinal Chemistry | Antimicrobial & Antitumor Agents | Potential new drugs with enhanced efficacy |
Genetic Engineering | Pathway Manipulation | Increased yields of metabolites |
Materials Science | Hydrogel Drug Delivery | Controlled release and improved biocompatibility |
Mechanism of Action
The mechanism of action of 2,3,5-Piperazinetrione,6-ethyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,5-Piperazinedione: Another piperazine derivative with similar structural features.
3,6-Dimethyl-2,5-piperazinedione: A compound with additional methyl groups, leading to different chemical properties.
Uniqueness
2,3,5-Piperazinetrione,6-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N2O3 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
6-ethylpiperazine-2,3,5-trione |
InChI |
InChI=1S/C6H8N2O3/c1-2-3-4(9)8-6(11)5(10)7-3/h3H,2H2,1H3,(H,7,10)(H,8,9,11) |
InChI Key |
WQAMXCDIEHUZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC(=O)C(=O)N1 |
Origin of Product |
United States |
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